XtalFluor-E

Description

The exact mass of the compound XtalFluor-E is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Halogenated - Hydrocarbons, Fluorinated - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality XtalFluor-E suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about XtalFluor-E including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

diethylamino(difluoro)sulfanium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10F2NS.BF4/c1-3-7(4-2)8(5)6;2-1(3,4)5/h3-4H2,1-2H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLNKFQWRRIXZPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CCN(CC)[S+](F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10BF6NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50659249 | |

| Record name | (Diethylamino)(difluoro)sulfanium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50659249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63517-29-3 | |

| Record name | (Diethylamino)(difluoro)sulfanium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50659249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Diethylamino)difluorosulfonium tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

XtalFluor-E: A Comprehensive Technical Guide for Researchers

An in-depth exploration of the chemical properties, applications, and experimental protocols of diethylaminodifluorosulfinium tetrafluoroborate (B81430) (XtalFluor-E), a versatile and safer alternative for fluorination and other chemical transformations in drug discovery and development.

Introduction

XtalFluor-E, with the chemical name diethylaminodifluorosulfinium tetrafluoroborate, is a crystalline, thermally stable, and easy-to-handle deoxofluorinating agent.[1] It has emerged as a valuable reagent in modern organic synthesis, offering a safer and often more selective alternative to traditional fluorinating agents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor. This guide provides a detailed overview of its chemical properties, a wide array of applications with specific experimental protocols, and mechanistic insights into its reactivity.

Chemical and Physical Properties

XtalFluor-E is a white to off-white crystalline solid. Unlike its liquid analogue DAST, its solid nature significantly improves its handling and storage stability.

| Property | Value | Reference(s) |

| Chemical Formula | C₄H₁₀BF₆NS | [2] |

| Molecular Weight | 229.00 g/mol | [2] |

| CAS Number | 63517-29-3 | [2] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 84-87 °C | [3] |

| Solubility | Soluble in many organic solvents (e.g., CH₂Cl₂, THF, EtOAc) | [4][5] |

Thermal Stability

A key advantage of XtalFluor-E is its enhanced thermal stability compared to other deoxofluorinating agents. This property makes it a more attractive option for scale-up operations in industrial settings.

| Reagent | Onset Temperature (°C) | Tmax (°C) | ΔHdecomp (J/g) |

| XtalFluor-E | 119 | 205 | -1260 |

| XtalFluor-M | 141 | 243 | -773 |

| DAST | 60 | 155 | -1641 |

| Deoxo-Fluor | 60 | 158 | -1031 |

Data obtained from Accelerated Rate Calorimetry (ARC) and Differential Scanning Calorimetry (DSC).

Applications in Organic Synthesis

XtalFluor-E is a versatile reagent with a broad range of applications, primarily centered around the activation of hydroxyl and carbonyl groups.

Deoxofluorination of Alcohols

XtalFluor-E, in the presence of a promoter such as DBU or Et₃N·3HF, efficiently converts primary, secondary, and tertiary alcohols to their corresponding alkyl fluorides.[6] The reaction generally proceeds with inversion of stereochemistry.[7]

Experimental Protocol: General Procedure for Deoxofluorination of Alcohols [7]

-

To a solution of the alcohol (1.0 mmol) in anhydrous dichloromethane (B109758) (5 mL) at 0 °C under an inert atmosphere, add the promoter (e.g., DBU, 1.5 mmol).

-

Add XtalFluor-E (1.5 mmol) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-24 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (10 mL).

-

Extract the product with dichloromethane (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Table of Representative Yields for Deoxofluorination of Alcohols [7]

| Substrate (Alcohol) | Promoter | Time (h) | Product | Yield (%) |

| 1-Octanol | Et₃N·3HF | 1 | 1-Fluorooctane | 85 |

| Cyclohexanol | Et₃N·3HF | 1 | Fluorocyclohexane | 82 |

| (-)-Menthol | Et₃N·3HF | 24 | (+)-Neomenthyl fluoride (B91410) | 71 |

| 1-Adamantanol | DBU | 24 | 1-Fluoroadamantane | 95 |

Deoxofluorination of Aldehydes and Ketones

Aldehydes and ketones are converted to the corresponding gem-difluoroalkanes using XtalFluor-E and a promoter. This transformation is highly valuable for the synthesis of fluorinated building blocks.[7]

Experimental Protocol: General Procedure for Deoxofluorination of Carbonyls [7]

-

To a solution of the aldehyde or ketone (1.0 mmol) in anhydrous dichloromethane (5 mL) at 0 °C under an inert atmosphere, add Et₃N·3HF (3.0 mmol).

-

Add XtalFluor-E (1.5 mmol) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL).

-

Extract the product with dichloromethane (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the residue by flash chromatography.

Table of Representative Yields for Deoxofluorination of Carbonyls [7]

| Substrate (Carbonyl) | Promoter | Time (h) | Product | Yield (%) |

| 4-Phenylcyclohexanone | Et₃N·3HF | 24 | 1,1-Difluoro-4-phenylcyclohexane | 91 |

| Nonanal | Et₃N·3HF | 16 | 1,1-Difluorononane | 78 |

| Acetophenone | Et₃N·3HF | 24 | 1,1-Difluoro-1-phenylethane | 85 |

Amidation of Carboxylic Acids

XtalFluor-E serves as an excellent coupling reagent for the formation of amides from carboxylic acids and amines, proceeding under mild conditions without significant racemization of chiral centers.[4][8]

Experimental Protocol: General Procedure for Amidation [4]

-

To a solution of the carboxylic acid (1.0 mmol) in anhydrous THF (5 mL) at 0 °C, add XtalFluor-E (1.5 mmol).

-

Stir the mixture for 10 minutes, then add the amine (1.2 mmol).

-

Allow the reaction to warm to room temperature and stir for 1-12 hours.

-

Quench the reaction with a saturated aqueous solution of sodium carbonate (10 mL).

-

Extract the product with ethyl acetate (B1210297) (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash chromatography.

Table of Representative Yields for Amidation [4]

| Carboxylic Acid | Amine | Time (h) | Product (Amide) | Yield (%) |

| Benzoic acid | Benzylamine | 1 | N-Benzylbenzamide | 96 |

| Phenylacetic acid | Morpholine | 2 | 2-Phenyl-1-morpholinoethan-1-one | 92 |

| Boc-L-proline | Methyl L-phenylalaninate | 12 | Boc-L-Pro-L-Phe-OMe | 85 |

Dehydration of Aldoximes and Amides to Nitriles

XtalFluor-E is an efficient dehydrating agent for the conversion of aldoximes and primary amides to nitriles under mild, room temperature conditions.[5][9]

Experimental Protocol: General Procedure for Nitrile Synthesis from Aldoximes [5]

-

To a solution of the aldoxime (1.0 mmol) in ethyl acetate (5 mL) at room temperature, add XtalFluor-E (1.1 mmol).

-

Stir the reaction mixture for 15-60 minutes.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (10 mL).

-

Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the nitrile.

Table of Representative Yields for Nitrile Synthesis [5]

| Substrate (Aldoxime) | Time (min) | Product (Nitrile) | Yield (%) |

| Benzaldoxime | 15 | Benzonitrile | 99 |

| Cinnamaldoxime | 30 | Cinnamonitrile | 95 |

| Octanaldoxime | 20 | Octanenitrile | 92 |

Cyclodehydration of β-Hydroxyamides to 2-Oxazolines

XtalFluor-E facilitates the cyclodehydration of β-hydroxyamides, including those generated in situ from silyl-protected precursors, to afford 2-oxazolines.[3][4][8] This reaction is valuable for the synthesis of this important heterocyclic motif found in many natural products and ligands.

Experimental Protocol: Cyclodehydration of a Silyl-Protected β-Hydroxyamide [8]

-

To a solution of the silyl-protected β-hydroxyamide (1.0 mmol) in anhydrous dichloromethane (10 mL) at room temperature, add XtalFluor-E (2.0 mmol).

-

Stir the reaction mixture for 24 hours.

-

Quench the reaction with saturated aqueous sodium bicarbonate (15 mL).

-

Extract the product with dichloromethane (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash chromatography.

Table of Representative Yields for 2-Oxazoline Synthesis [8]

| Substrate (β-Hydroxyamide) | Silyl Group | Product (2-Oxazoline) | Yield (%) |

| N-(2-hydroxy-2-phenylethyl)benzamide | - | 2,4-Diphenyl-4,5-dihydrooxazole | 81 |

| N-(2-(isopropyldimethylsilyloxy)-2-phenylethyl)benzamide | IPDMS | 2,4-Diphenyl-4,5-dihydrooxazole | 87 |

| N-(2-(triethylsilyloxy)-2-phenylethyl)benzamide | TES | 2,4-Diphenyl-4,5-dihydrooxazole | 85 |

Ring Expansion Reactions

XtalFluor-E has been reported to participate in ring expansion reactions, although detailed, general protocols are less common in the literature.[10][11] This application often involves the generation of a reactive intermediate that undergoes rearrangement to a larger ring system. The specific conditions and outcomes are highly substrate-dependent.

Reaction Mechanisms

The reactivity of XtalFluor-E stems from the electrophilicity of the sulfur atom, which readily activates hydroxyl and carbonyl groups.

Deoxofluorination of Alcohols

The proposed mechanism involves the initial attack of the alcohol on the electrophilic sulfur atom of XtalFluor-E to form an alkoxyaminosulfur difluoride intermediate. In the presence of a promoter, this intermediate undergoes substitution by a fluoride ion, leading to the fluorinated product.[3]

Caption: Proposed mechanism for the deoxofluorination of alcohols using XtalFluor-E.

Deoxofluorination of Carbonyls

For carbonyl compounds, it is believed that an initial reaction with the fluoride source (from the promoter) forms a hemiacetal-like intermediate, which is then activated by XtalFluor-E for the subsequent fluorination steps.

Caption: General mechanism for the deoxofluorination of carbonyls with XtalFluor-E.

Amidation of Carboxylic Acids

In the amidation reaction, XtalFluor-E activates the carboxylic acid to form a reactive intermediate, likely an acyl fluoride or a related species, which is then readily attacked by the amine nucleophile.[1][4]

Caption: Proposed pathway for XtalFluor-E mediated amidation.

Safety and Handling

While XtalFluor-E is significantly safer than DAST and Deoxo-Fluor, it is still a reactive chemical and should be handled with appropriate care in a well-ventilated fume hood.[12] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. It is classified as toxic if swallowed, in contact with skin, or if inhaled, and it causes severe skin burns and eye damage.[12]

Conclusion

XtalFluor-E has established itself as a powerful and versatile reagent in the toolkit of synthetic chemists. Its crystalline nature, enhanced thermal stability, and broad substrate scope make it a superior choice for a variety of transformations, most notably deoxofluorination reactions. The detailed protocols and mechanistic understanding provided in this guide aim to facilitate its effective and safe use in research and development, particularly within the pharmaceutical and agrochemical industries.

References

- 1. XtalFluor-E, an Efficient Coupling Reagent for Amidation of Carboxylic Acids [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of 2-Oxazolines by in Situ Desilylation and Cyclodehydration of β-Hydroxyamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. zora.uzh.ch [zora.uzh.ch]

- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis of Nitriles from Aldoximes and Primary Amides Using XtalFluor-E [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Multicomponent Domino Cyclization of Ethyl Trifluoropyruvate with Methyl Ketones and Amino Alcohols as A New Way to γ-Lactam Annulated Oxazacycles | MDPI [mdpi.com]

The Core Mechanism of XtalFluor-E in Deoxofluorination: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective introduction of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry and drug development. Fluorination can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability. Among the arsenal (B13267) of fluorinating agents, aminodifluorosulfinium salts have emerged as safer and more user-friendly alternatives to traditional reagents like DAST (diethylaminosulfur trifluoride). XtalFluor-E, or (diethylamino)difluorosulfinium tetrafluoroborate (B81430), is a crystalline, thermally stable, and highly effective deoxofluorinating agent.[1][2][3] This guide provides an in-depth technical overview of the mechanism of action of XtalFluor-E in the deoxofluorination of alcohols and carbonyl compounds, supported by quantitative data, detailed experimental protocols, and mechanistic pathway visualizations.

Mechanism of Action: A Stepwise Approach

The deoxofluorination using XtalFluor-E is not a direct displacement reaction. Instead, it involves a two-stage process: activation of the carbon-oxygen bond followed by a nucleophilic substitution by a fluoride (B91410) ion. A key feature of reactions with XtalFluor-E is the requirement of a promoter, which can be an external fluoride source like triethylamine (B128534) trihydrofluoride (Et3N·3HF) or a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[1][4][5]

Activation of Alcohols

The reaction is initiated by the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of XtalFluor-E. This step is rapid and leads to the formation of a crucial intermediate, an alkoxy-N,N-dialkylaminodifluorosulfane species, with the concomitant release of tetrafluoroboric acid (HBF4).[6][7]

Role of Promoters and Fluoride Displacement

In the absence of a promoter, the reaction is "fluoride-starved" because the counter-ion, tetrafluoroborate ([BF4]-), is non-nucleophilic.[8] The alkoxy-N,N-dialkylaminodifluorosulfane intermediate is therefore susceptible to side reactions. The promoter plays a critical role in facilitating the subsequent nucleophilic attack by a fluoride ion.

With Et3N·3HF: This additive serves as an external source of nucleophilic fluoride. The fluoride ion attacks the carbon atom bonded to the activated oxygen, proceeding via an SN2 mechanism, which leads to the inversion of stereochemistry at the carbon center.

With DBU: The non-nucleophilic base DBU is thought to deprotonate the alkoxy-N,N-dialkylaminodifluorosulfane intermediate. This deprotonation facilitates the elimination of the sulfinate byproduct and the release of a fluoride ion, which then undergoes the nucleophilic substitution.[1]

Deoxofluorination of Carbonyls

The deoxofluorination of aldehydes and ketones to geminal difluorides with XtalFluor-E also requires a promoter, typically Et3N·2HF or Et3N·3HF. It is proposed that an initial source of HF, provided by the promoter, adds across the carbonyl group to form a fluorohydrin intermediate. This intermediate then undergoes deoxofluorination in a manner analogous to alcohols.[1][9] XtalFluor-E alone is generally inert toward carbonyls.[10]

Data Presentation: Substrate Scope and Yields

The following tables summarize the quantitative data for the deoxofluorination of various alcohols and carbonyls using XtalFluor-E under different reaction conditions.

Table 1: Deoxofluorination of Alcohols with XtalFluor-E

| Entry | Substrate (Alcohol) | Promoter | Yield (%) of Alkyl Fluoride | Fluoro/Alkene Ratio | Reference |

| 1 | Hydrocinnamyl alcohol | Et3N·3HF | 85 | >100:1 | [1] |

| 2 | 4-tert-Butylcyclohexanol | Et3N·2HF | 91 | 62:1 | [1] |

| 3 | Geraniol | Et3N·2HF | 85 (SN2') | N/A | [1] |

| 4 | Androstenolone | Et3N·3HF | 77 | N/A | [1] |

| 5 | (R)-N-Cbz-3-hydroxypyrrolidine | DBU | 82 | 16:1 | [1] |

Table 2: Deoxofluorination of Aldehydes and Ketones with XtalFluor-E

| Entry | Substrate (Carbonyl) | Promoter | Yield (%) of gem-Difluoride | Fluoro/Alkene Ratio | Reference |

| 1 | Hydrocinnamaldehyde | Et3N·3HF | 85 | >50:1 | [1] |

| 2 | 4-tert-Butylcyclohexanone | Et3N·2HF | 91 | 62:1 | [1] |

| 3 | Cyclohexane-1,4-dione mono(ethylene glycol) acetal | Et3N·2HF | 85 | 9:1 | [1] |

| 4 | N-Cbz-4-piperidinone | Et3N·2HF | 78 | 13:1 | [1] |

| 5 | Ethyl 2-oxo-2-phenylacetate | Et3N·2HF | 87 | N/A | [1] |

Experimental Protocols

General Procedure for Deoxofluorination of Alcohols using XtalFluor-E and Et3N·3HF

To a solution of the alcohol (1.0 mmol) and triethylamine trihydrofluoride (2.0 mmol) in anhydrous dichloromethane (B109758) (3.0 mL) at -78 °C under a nitrogen atmosphere is added XtalFluor-E (1.5 mmol). The reaction mixture is stirred at -78 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 1-24 hours, while monitoring the reaction progress by TLC or GC-MS. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate (5 mL) and stirred for 15 minutes. The aqueous layer is extracted with dichloromethane (2 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel.

General Procedure for Deoxofluorination of Carbonyls using XtalFluor-E and Et3N·2HF

A solution of triethylamine trihydrofluoride (2.0 mmol) and triethylamine (1.0 mmol) in anhydrous dichloromethane (3.0 mL) is prepared to generate Et3N·2HF in situ. The solution is cooled to 0 °C, and XtalFluor-E (1.5 mmol) is added, followed by the dropwise addition of the carbonyl compound (1.0 mmol). The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for 12-24 hours. The reaction is monitored by TLC or GC-MS. The workup and purification follow the same procedure as described for the deoxofluorination of alcohols.

Representative Procedure for Deoxofluorination using XtalFluor-E and DBU

To a solution of the alcohol (1.0 mmol) in anhydrous dichloromethane (3.0 mL) at -78 °C under a nitrogen atmosphere are successively added DBU (1.5 mmol) and XtalFluor-E (1.5 mmol). The reaction mixture is stirred at this temperature for 30 minutes, then allowed to warm to room temperature and stirred for 24 hours. The workup and purification are carried out as described in the general procedure for alcohols.[10]

Conclusion

XtalFluor-E, in conjunction with a suitable promoter, is a highly effective, selective, and safe reagent for the deoxofluorination of a wide range of alcohols and carbonyl compounds. Its crystalline nature and enhanced thermal stability offer significant advantages over traditional liquid deoxofluorinating agents. The mechanism proceeds through the activation of the C-O bond to form an alkoxy-N,N-dialkylaminodifluorosulfane intermediate, followed by a promoter-mediated nucleophilic substitution by fluoride. The choice of promoter (Et3N·nHF vs. DBU) can influence the reaction conditions and selectivity, providing a versatile tool for the synthesis of fluorinated molecules in drug discovery and development. A thorough understanding of its mechanism of action, as detailed in this guide, is crucial for its optimal application in organic synthesis.

References

- 1. Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling, - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. XtalFluor-E®とXtalFluor-M®:取り扱い簡便な固体フッ素化剤 [sigmaaldrich.com]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. thieme-connect.com [thieme-connect.com]

- 10. rsc.org [rsc.org]

An In-depth Technical Guide to the Synthesis and Preparation of XtalFluor-E

For Researchers, Scientists, and Drug Development Professionals

XtalFluor-E, or diethylaminodifluorosulfinium tetrafluoroborate (B81430), has emerged as a valuable deoxofluorinating agent in organic synthesis, offering a safer and more stable alternative to traditional reagents like DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor.[1][2][3][4] Its crystalline nature simplifies handling, and it can be prepared in a more cost-effective manner, avoiding the hazardous distillation of dialkylaminosulfur trifluorides.[1][3] This guide provides a comprehensive overview of the synthesis and preparation of XtalFluor-E, complete with detailed experimental protocols, quantitative data, and visualizations of the synthetic pathways.

Core Synthesis Pathways

The preparation of XtalFluor-E can be achieved through several synthetic routes. The most common methods involve the reaction of a diethylaminosulfur precursor with a source of boron trifluoride. Two primary pathways are detailed below.

Synthesis from Diethylaminosulfur Trifluoride (DAST)

A straightforward method for synthesizing XtalFluor-E involves the reaction of DAST with boron trifluoride etherate (BF₃·OEt₂) or boron trifluoride tetrahydrofuran (B95107) complex (BF₃·THF).[1] This reaction proceeds via a fluoride (B91410) transfer from DAST to the Lewis acid, BF₃, resulting in the formation of the stable diethylaminodifluorosulfinium tetrafluoroborate salt.

Caption: Synthesis of XtalFluor-E from DAST and a Boron Trifluoride source.

One-Pot Synthesis from N,N-Diethyltrimethylsilylamine

To circumvent the need for pre-synthesized and distilled DAST, a more cost-effective and safer one-pot procedure has been developed.[1] This method starts with the reaction of N,N-diethyltrimethylsilylamine with sulfur tetrafluoride (SF₄) to form crude DAST in situ. Subsequent addition of BF₃·THF directly yields crystalline XtalFluor-E.[1]

Caption: One-pot synthesis of XtalFluor-E.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis of XtalFluor-E.

Table 1: Synthesis of XtalFluor-E from DAST

| Reactant 1 | Molar Eq. | Reactant 2 | Molar Eq. | Solvent | Temperature (°C) | Yield (%) | Melting Point (°C) | Reference |

| DAST | 1.0 | BF₃·THF | 1.0 | 1,2-Dichloroethane | < 30 | 85 | 83-85 | [1] |

Table 2: One-Pot Synthesis of XtalFluor-E

| Reactant 1 | Molar Eq. | Reactant 2 | Molar Eq. | Reactant 3 | Molar Eq. | Solvent | Temperature (°C) | Yield (%) | Reference |

| N,N-Diethyltrimethylsilylamine | 1.0 | SF₄ | 1.05 | BF₃·THF | 1.0 | Dichloromethane | -78 to -60 | 90 | [1] |

Table 3: Physical and Thermal Properties of XtalFluor-E

| Property | Value | Reference |

| Molecular Formula | C₄H₁₀BF₆NS | [5] |

| Molecular Weight | 229.00 g/mol | |

| Melting Point | 83-85 °C (Type II polymorph) | [1] |

| Onset of Decomposition | 119 °C | [2][6] |

| Fusion Enthalpy (Type II) | 101.3 J/g | [1][3] |

Detailed Experimental Protocols

The following are detailed experimental procedures for the synthesis of XtalFluor-E.

Protocol 1: Preparation of XtalFluor-E from DAST and BF₃·THF[1]

-

To a solution of diethylaminosulfur trifluoride (DAST) (8.2 mL, 62 mmol) in anhydrous 1,2-dichloroethane (150 mL) at room temperature, add neat BF₃·THF (6.8 mL, 62 mmol) dropwise under a nitrogen atmosphere over a period of 45 minutes.

-

During the addition, maintain the reaction temperature below 30 °C.

-

After the addition is complete, stir the resulting suspension for an additional 30 minutes.

-

Filter the suspension under a blanket of nitrogen.

-

Rinse the collected solid material twice with diethyl ether (2 x 50 mL).

-

Dry the solid under vacuum to yield XtalFluor-E (12.1 g, 85%) as colorless crystals.

Protocol 2: One-Pot Preparation of XtalFluor-E from N,N-Diethyltrimethylsilylamine[1]

-

To a 5 L flange-necked flask equipped with a magnetic stirrer, temperature probe, bubbler, and nitrogen inlet, add dichloromethane (150 mL).

-

Cool the flask to -78 °C.

-

Subsurface introduce sulfur tetrafluoride (SF₄) (70 g, 0.65 mol) while ensuring the temperature remains below -65 °C.

-

To the resulting pale purple solution, add a solution of diethylaminotrimethylsilane (90 g, 0.62 mol) in dichloromethane (42 mL) dropwise, maintaining the temperature below -60 °C.

-

Following this, add BF₃·THF and proceed with the workup as described in the literature to isolate crystalline XtalFluor-E in approximately 90% yield.[1]

Application in Deoxofluorination: A General Workflow

XtalFluor-E is a versatile reagent for the deoxofluorination of alcohols and carbonyl compounds.[2][7][8] Unlike DAST, it often requires a promoter to achieve efficient fluorination.[1][3] Common promoters include DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and triethylamine (B128534) polyhydrofluorides (e.g., Et₃N·2HF, Et₃N·3HF).[1][9]

Caption: General workflow for deoxofluorination using XtalFluor-E.

Representative Experimental Protocol for Deoxofluorination of an Alcohol[1]

This protocol describes the fluorination of (R)-N-Cbz-3-hydroxypyrrolidine.

-

Dissolve (R)-N-Cbz-3-hydroxypyrrolidine (221 mg, 1.0 mmol) in dichloromethane (3.0 mL) and cool the solution to -78 °C.

-

Successively add DBU (224 μL, 1.5 mmol) and XtalFluor-E (344 mg, 1.5 mmol).

-

Stir the reaction mixture under a nitrogen atmosphere for 30 minutes.

-

Allow the mixture to warm to room temperature and continue stirring for 24 hours.

-

Quench the reaction with a 5% aqueous sodium bicarbonate solution and stir for 15 minutes.

-

Extract the resulting mixture twice with dichloromethane.

-

Combine the organic layers, dry over a suitable drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product for further purification.

References

- 1. Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling, - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy XtalFluor-E | 63517-29-3 [smolecule.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. XtalFluor-E 63517-29-3 [sigmaaldrich.com]

- 5. Page loading... [wap.guidechem.com]

- 6. manchesterorganics.com [manchesterorganics.com]

- 7. researchgate.net [researchgate.net]

- 8. XtalFluor-E | 63517-29-3 [chemicalbook.com]

- 9. XtalFluor-E | 63517-29-3 | Benchchem [benchchem.com]

XtalFluor-E physical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of the physical properties, structure, and applications of XtalFluor-E, a versatile and widely used deoxofluorinating agent in organic synthesis. The information is curated for professionals in the fields of chemical research and drug development.

Core Physical and Chemical Properties

XtalFluor-E, chemically known as diethylaminodifluorosulfinium tetrafluoroborate (B81430), is a white crystalline solid.[1][2] It is recognized for its enhanced thermal stability and ease of handling compared to traditional fluorinating reagents like DAST (diethylaminosulfur trifluoride).[3][4] It is soluble in organic solvents but insoluble in water.[1]

The physical and chemical properties of XtalFluor-E are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| IUPAC Name | diethylamino(difluoro)sulfanium;tetrafluoroborate | [][6] |

| Synonyms | (Diethylamino)difluorosulfonium tetrafluoroborate, DAST difluorosulfinium salt, N,N-Diethyl-S,S-difluorosulfiliminium tetrafluoroborate | [1][7] |

| CAS Number | 63517-29-3 | [1][2][8][9] |

| Molecular Formula | C₄H₁₀BF₆NS | [1][8][9] |

| Molecular Weight | 229.00 g/mol | [][6][9][10] |

| Appearance | Off-white to white crystalline solid | [1][2] |

| Melting Point | 84-87 °C | [2][9][10][11][12][13] |

| Decomposition Temperature | 205 °C | [4][11] |

| Solubility | Soluble in organic solvents, insoluble in water | [1] |

| Storage Temperature | 2-8°C or -20°C | [1][2][10][12][14] |

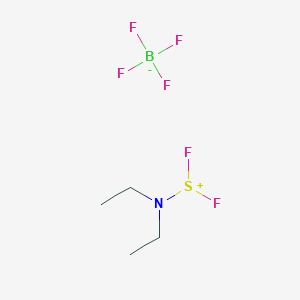

Chemical Structure

XtalFluor-E is an ionic compound consisting of a diethylaminodifluorosulfinium cation and a tetrafluoroborate anion.

Caption: Structure of XtalFluor-E.

Experimental Protocols

XtalFluor-E is primarily used as a deoxofluorinating agent for alcohols, aldehydes, and ketones.[3] It is also employed in the synthesis of amides from carboxylic acids and amines.[15] Below are representative experimental protocols for its key applications.

General Procedure for Deoxofluorination of Alcohols

This protocol outlines the conversion of an alcohol to its corresponding alkyl fluoride.

Caption: General workflow for alcohol deoxofluorination.

Detailed Methodology:

A representative procedure for the deoxofluorination of an alcohol, such as (R)-N-Cbz-3-hydroxypyrrolidine, is as follows:

-

Dissolve the alcohol substrate (1.0 mmol) in dichloromethane (3.0 mL).[4][16]

-

Successively add DBU (1.5 mmol) and XtalFluor-E (1.5 mmol) to the cooled solution.[4][16]

-

Stir the reaction mixture under a nitrogen atmosphere for 30 minutes at -78 °C.[4][16]

-

Allow the mixture to warm to room temperature and continue stirring for 24 hours.[4][16]

-

Quench the reaction by adding a 5% aqueous sodium bicarbonate solution and stir for 15 minutes.[4][16]

-

Extract the resulting mixture twice with dichloromethane.[4][16]

-

Combine the organic layers, dry over a suitable drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired alkyl fluoride.

General Procedure for Deoxofluorination of Aldehydes and Ketones

This protocol describes the conversion of a carbonyl compound to a geminal difluoride.

References

- 1. Page loading... [wap.guidechem.com]

- 2. XtalFluor-E CAS 63517-29-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling, - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (Diethylamino)difluorosulfonium tetrafluoroborate | C4H10BF6NS | CID 44517918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. XtalFluor-E CAS 63517-29-3 [minglangchem.com]

- 8. XtalFluor-E | 63517-29-3 [chemicalbook.com]

- 9. echemi.com [echemi.com]

- 10. XtalFluor-E 63517-29-3 [sigmaaldrich.com]

- 11. Buy XtalFluor-E | 63517-29-3 [smolecule.com]

- 12. XtalFluor-E® | Sigma-Aldrich [sigmaaldrich.com]

- 13. chemimpex.com [chemimpex.com]

- 14. chemwhat.com [chemwhat.com]

- 15. XtalFluor-E, an Efficient Coupling Reagent for Amidation of Carboxylic Acids [organic-chemistry.org]

- 16. pubs.acs.org [pubs.acs.org]

understanding the reactivity of XtalFluor-E

An In-Depth Technical Guide to the Reactivity of XtalFluor-E

Introduction

XtalFluor-E, or diethylaminodifluorosulfinium tetrafluorobate ([Et₂NSF₂]BF₄), is a modern fluorinating agent that has emerged as a superior alternative to traditional deoxofluorination reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor®.[1] As a crystalline solid, it offers significant advantages in handling, safety, and stability, making it an invaluable tool for researchers, scientists, and professionals in drug development.[2] Its enhanced thermal stability and the absence of free hydrogen fluoride (B91410) (HF) generation under anhydrous conditions allow for its use in standard laboratory glassware, simplifying experimental setups.[1][3] Beyond its primary role in deoxofluorination, XtalFluor-E exhibits a versatile reactivity profile, serving as an effective reagent for amide bond formation, dehydrations, and Vilsmeier-Haack formylations, among other transformations.[4][5][6][7]

Core Reactivity: Deoxofluorination

The primary application of XtalFluor-E is the deoxofluorination of various oxygen-containing functional groups. This transformation is critical in medicinal chemistry, where the introduction of fluorine can modulate a molecule's biological properties, such as bioavailability and metabolic stability.[8]

Mechanism of Action While the precise mechanism remains a subject of investigation, it is widely proposed that the reaction proceeds through a two-step process.[9] First, XtalFluor-E activates the carbon-oxygen bond of the substrate (e.g., an alcohol) without the immediate release of a fluoride ion. Subsequently, a promoter, which acts as an exogenous fluoride source, facilitates the nucleophilic attack of fluoride on the activated carbon center to yield the fluorinated product.[3][9] Common promoters include triethylamine (B128534) trihydrofluoride (Et₃N·3HF), triethylamine dihydrofluoride (Et₃N·2HF), and 1,8-diazabicycloundec-7-ene (DBU).[3] For reactions involving alcohols, this process predominantly follows an Sₙ2 pathway, proceeding with high stereochemical integrity.[3]

Substrate Scope XtalFluor-E demonstrates a broad substrate scope, effectively converting a range of functional groups. This versatility makes it a powerful reagent for late-stage fluorination in complex molecule synthesis.

-

Alcohols are converted to the corresponding alkyl fluorides.

-

Aldehydes and Ketones yield gem-difluorides.[8]

-

Carboxylic Acids are transformed into acyl fluorides.[3]

-

Sulfoxides are converted to α-fluorothioethers.

-

Hemiacetals , such as those in sugars, give glycosyl fluorides.

Quantitative Data and Selectivity

A key advantage of XtalFluor-E is its superior selectivity, often leading to a significant reduction in elimination byproducts compared to DAST and Deoxo-Fluor.[3] This is particularly evident in the fluorination of sterically hindered or sensitive substrates.

Table 1: Deoxofluorination of Alcohols

| Substrate | Reagent Combination | Ratio (Fluoride:Elimination) | Yield (%) | Reference |

|---|---|---|---|---|

| (S)-N-Boc-3-hydroxypyrrolidine | XtalFluor-E / Et₃N·2HF | 5.9 : 1 | 98 | [3] |

| (S)-N-Boc-3-hydroxypyrrolidine | XtalFluor-E / DBU | >50 : 1 | 95 | [3] |

| (S)-N-Boc-3-hydroxypyrrolidine | Deoxo-Fluor® | 2.0 : 1 | 92 | [3] |

| Methyl 2-hydroxy-2-methylpropanoate | XtalFluor-M / Et₃N·2HF | 21 : 1 | 95 | [3] |

| Methyl 2-hydroxy-2-methylpropanoate | XtalFluor-E / DBU | 4.1 : 1 | 95 | [3] |

| Methyl 2-hydroxy-2-methylpropanoate | Deoxo-Fluor® | 1.3 : 1 | 95 |[3] |

Table 2: Deoxofluorination of Carbonyls

| Substrate | Reagent Combination | Ratio (gem-Difluoride:Vinyl Fluoride) | Yield (%) | Reference |

|---|---|---|---|---|

| 4-tert-butylcyclohexanone (B146137) | XtalFluor-E / Et₃N·2HF | 62 : 1 | 91 | [3] |

| 4-tert-butylcyclohexanone | Deoxo-Fluor® | 5 : 1 | 87 | [3] |

| 4-tert-butylcyclohexanone | DAST | 2 : 1 | 75 |[3] |

Expanded Reactivity Profile

XtalFluor-E's utility extends beyond deoxofluorination into other important synthetic transformations.

-

Amide Bond Formation : It serves as an efficient coupling reagent for the amidation of carboxylic acids.[5] The reaction proceeds under mild conditions (THF, 0°C to room temperature) and, crucially, does not cause epimerization or racemization of chiral centers, a common issue with traditional coupling agents.[5]

-

Dehydration Reactions : XtalFluor-E can be used to dehydrate aldoximes and primary amides to furnish nitriles, typically at room temperature in under an hour.[4] It is also employed in more complex cyclodehydration reactions.[6][7]

-

Vilsmeier-Haack Formylation : The reagent can replace phosphorus oxychloride (POCl₃) in the Vilsmeier-Haack formylation of electron-rich systems like C-2-glycals.[4][6]

-

Other Transformations : Its ability to activate C-O bonds has been leveraged in Friedel-Crafts benzylations, ring expansions, and proto-functionalization reactions.[4][7]

Experimental Protocols

Protocol 1: General Deoxofluorination of an Alcohol This procedure is a general starting point; optimization of the promoter, solvent, and temperature may be required.[2]

-

To a solution of the alcohol (1.0 mmol) in an anhydrous solvent (e.g., dichloromethane (B109758) or 1,2-dichloroethane, 2.0 mL) under an inert atmosphere (N₂ or Ar), add XtalFluor-E (1.5 mmol).

-

Add the chosen promoter, such as Et₃N·3HF (1.0 mmol) or DBU (1.5 mmol).

-

Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) and monitor by TLC or LCMS until the starting material is consumed.

-

Upon completion, carefully quench the reaction at room temperature with a 5% aqueous NaHCO₃ solution and stir for 15 minutes.

-

Extract the mixture with dichloromethane (2 x 10 mL).

-

Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude material by column chromatography.

Protocol 2: Amide Coupling of a Carboxylic Acid and an Amine This protocol is adapted from the procedure for forming amides without racemization.[5]

-

Dissolve the carboxylic acid (1.0 equiv) in anhydrous THF in a flask under an inert atmosphere and cool to 0°C.

-

Add XtalFluor-E (1.5 equiv) and stir the mixture for 10 minutes.

-

Add the amine (2.0 equiv) to the mixture.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of Na₂CO₃.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic phases, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify the resulting amide by standard methods if necessary.

Safety and Handling

The enhanced safety profile of XtalFluor-E is a primary reason for its adoption over older reagents.[2]

-

Thermal Stability : XtalFluor-E is significantly more thermally stable than DAST and Deoxo-Fluor.[2][3] This reduces the risk of runaway exothermic decomposition, a critical consideration for process safety and scale-up operations.[1]

-

Physical Form : As a crystalline solid, it is not volatile and is easier to weigh and handle compared to corrosive liquids. It can be handled briefly in the open atmosphere.

-

No Free HF : Under anhydrous conditions, XtalFluor-E does not generate highly corrosive HF, making it compatible with standard borosilicate glass equipment.[1][3]

-

Standard Precautions : Despite its improved safety, XtalFluor-E is a reactive chemical and should be handled with standard personal protective equipment, including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.[10]

Table 3: Thermal Stability of Deoxofluorinating Reagents

| Reagent | Onset of Self-Accelerated Decomposition (°C) | Reference |

|---|---|---|

| XtalFluor-E | 119 | [2][3] |

| XtalFluor-M | 141 | [2][3] |

| DAST | ~60 | [2] |

| Deoxo-Fluor® | ~60 |[2] |

Conclusion

XtalFluor-E is a versatile and robust reagent that offers significant improvements in safety, stability, and selectivity for deoxofluorination reactions. Its crystalline nature and lack of HF generation simplify handling and experimental procedures, while its broad substrate scope and utility in other transformations like amide coupling make it a highly valuable asset in modern organic synthesis. For professionals in drug discovery and development, XtalFluor-E provides a more reliable and safer pathway to introduce fluorine into complex molecules and to perform other critical chemical transformations.

References

- 1. Buy XtalFluor-E | 63517-29-3 [smolecule.com]

- 2. manchesterorganics.com [manchesterorganics.com]

- 3. Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling, - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. XtalFluor-E, an Efficient Coupling Reagent for Amidation of Carboxylic Acids [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. zenodo.org [zenodo.org]

- 8. thieme-connect.com [thieme-connect.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. echemi.com [echemi.com]

XtalFluor-E: A Comprehensive Technical Guide to Diethylaminodifluorosulfinium Tetrafluoroborate

For Researchers, Scientists, and Drug Development Professionals

XtalFluor-E, chemically known as diethylaminodifluorosulfinium tetrafluoroborate (B81430), is a significant deoxofluorinating agent in modern organic synthesis.[1][2][3] This white, crystalline solid offers a safer and more stable alternative to traditional fluorinating reagents like DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor®.[2][3][4][5][6] Its ease of handling, enhanced thermal stability, and high selectivity make it a valuable tool in the synthesis of fluorinated molecules for the pharmaceutical, agrochemical, and materials science industries.[1][4]

Chemical Properties and Structure

XtalFluor-E is an organosulfur compound with the molecular formula C₄H₁₀BF₆NS.[2][7] It is composed of a diethylaminodifluorosulfinium cation ([Et₂NSF₂]⁺) and a tetrafluoroborate anion (BF₄⁻).[2] This ionic structure contributes to its crystalline nature and stability. The key to its reactivity lies in the highly polarized nitrogen-sulfur bond.[2]

Table 1: Physicochemical Properties of XtalFluor-E

| Property | Value |

| Molecular Formula | C₄H₁₀BF₆NS[1][7] |

| Molecular Weight | 229.00 g/mol [7] |

| Appearance | White solid[1] |

| Melting Point | 84-87 °C[2][7] |

| Solubility | Soluble in organic solvents, insoluble in water[1] |

| Storage Conditions | 2-8 °C[7] |

Enhanced Safety and Thermal Stability

A significant advantage of XtalFluor-E over traditional deoxofluorinating agents is its superior thermal stability.[2][5][6] Differential Scanning Calorimetry (DSC) and Accelerated Rate Calorimetry (ARC) studies have demonstrated that XtalFluor-E has a higher decomposition temperature and lower exothermic heat release compared to DAST and Deoxo-Fluor®.[2][6][8] This enhanced stability provides a wider operational window and a greater margin of safety, particularly for large-scale applications.[2][5]

Unlike DAST and Deoxo-Fluor®, XtalFluor-E does not generate corrosive hydrogen fluoride (B91410) (HF) under anhydrous conditions, allowing for its use in standard borosilicate glassware.[3][4][5]

Table 2: Thermal Stability Data Comparison

| Reagent | Onset of Decomposition (ARC) | Decomposition Temperature (DSC, Tmax) | Heat of Decomposition (DSC) | Max. Rate of Temperature Rise (ARC) | Max. Rate of Pressure Rise (ARC) |

| XtalFluor-E | 119 °C[4][6] | 205 °C[2][8] | -1260 J/g[2][8] | 310 °C/min[4][8] | 357 psi/min[4] |

| DAST | ~60 °C[6] | 155 °C[8] | -1641 J/g[8] | 711 °C/min[4][8] | 855 psi/min[4] |

| Deoxo-Fluor® | ~60 °C[6] | 158 °C[8] | -1031 J/g[8] | 505 °C/min[4][8] | 788 psi/min[4] |

Mechanism of Action and Reactivity

XtalFluor-E functions by activating hydroxyl and carbonyl groups for nucleophilic substitution with fluoride.[2] The reaction is believed to proceed through the formation of a reactive alkoxy-N,N-dialkylaminodifluorosulfane intermediate.[9][10][11] However, a key mechanistic feature of XtalFluor-E is that it does not release a fluoride ion concomitantly with the activation of the carbon-oxygen bond.[5] This "fluoride-starved" nature of the reaction mixture necessitates the use of an external fluoride source or a promoter to facilitate the final nucleophilic attack and complete the fluorination.[4][9][10][11]

Commonly used promoters include triethylamine (B128534) trihydrofluoride (Et₃N·3HF), triethylamine dihydrofluoride (Et₃N·2HF), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[3][4][12] The choice of promoter can significantly influence the reaction's selectivity and yield.[4]

Caption: Proposed mechanism of deoxofluorination using XtalFluor-E.

Applications in Organic Synthesis

XtalFluor-E is a versatile reagent for a variety of deoxofluorination reactions.[12] Its applications include:

-

Conversion of alcohols to alkyl fluorides: This is a primary application where XtalFluor-E often provides higher yields and selectivity with fewer elimination byproducts compared to DAST and Deoxo-Fluor®.[3][4][12]

-

Conversion of aldehydes and ketones to geminal-difluorides: XtalFluor-E, in the presence of a promoter, is effective for this transformation.[3][12][13]

-

Conversion of carboxylic acids to acyl fluorides. [12]

-

Other transformations: XtalFluor-E has also been employed in reactions such as dehydration, cyclodehydration, ring expansion, and formylation.[2]

The enhanced selectivity of XtalFluor-E is a notable advantage, leading to cleaner reactions and simpler purification processes.[4][9]

Table 3: Selectivity in Deoxofluorination Reactions

| Substrate | Reagent | Promoter/Conditions | Product Ratio (Fluorination:Elimination) | Reference |

| 4-(Boc-amino)cyclohexanone | XtalFluor-E | Et₃N·3HF, refluxing DCE | 5.1:1 | [4] |

| 4-(Boc-amino)cyclohexanone | XtalFluor-E | Et₃N·2HF | 1.8:1 | [4] |

| Ethyl 4-oxocyclohexanecarboxylate | XtalFluor-E | - | 13:1 | [4] |

| Ethyl 4-oxocyclohexanecarboxylate | DAST | - | 1:1 | [4] |

| 4-tert-butylcyclohexanone | XtalFluor-E | Et₃N·2HF | 62:1 (gem-difluoride:vinyl fluoride) | [8] |

| 4-tert-butylcyclohexanone | Deoxo-Fluor® | - | 5:1 | [8] |

| 4-tert-butylcyclohexanone | DAST | - | 2:1 | [8] |

Experimental Protocols

The following are general procedures for the deoxofluorination of alcohols and carbonyls using XtalFluor-E. Researchers should optimize these conditions for their specific substrates.

Deoxofluorination of Alcohols

This protocol describes a general method for the fluorination of an alcohol using XtalFluor-E with triethylamine trihydrofluoride as a promoter.

Caption: General workflow for the deoxofluorination of an alcohol.

Detailed Protocol:

-

To a cold (0 °C) solution of triethylamine trihydrofluoride (2.0 mmol) in dichloromethane (B109758) (3.0 mL), add XtalFluor-E (1.5 mmol).

-

Add the alcohol substrate (1.0 mmol) to the mixture.

-

Stir the reaction mixture under a nitrogen atmosphere for 30 minutes, then allow it to warm to room temperature.

-

Upon reaction completion (monitored by TLC or LC-MS), quench the reaction by adding a 5% aqueous sodium bicarbonate solution.

-

Stir the mixture for 15 minutes, then extract the aqueous layer twice with dichloromethane.

-

Combine the organic phases, dry over magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by standard methods (e.g., column chromatography).[6]

Deoxofluorination of Carbonyl Compounds

This protocol outlines a general procedure for the geminal-difluorination of a carbonyl compound.

Detailed Protocol:

-

To a solution of triethylamine trihydrofluoride (1.0 mmol) in 1,2-dichloroethane (B1671644) (2.0 mL), add XtalFluor-E (1.5 mmol).

-

Add the carbonyl substrate (1.0 mmol) to the mixture.

-

Heat the reaction mixture to reflux and monitor for completion.

-

After completion, cool the reaction to room temperature and quench with a 5% aqueous sodium bicarbonate solution.

-

Stir for 15 minutes, then extract twice with dichloromethane.

-

Combine the organic phases, dry over magnesium sulfate, filter, and evaporate the solvent.

-

Purify the resulting crude material using standard purification techniques.[6]

A recent development describes the deoxofluorination of aromatic aldehydes with XtalFluor-E at room temperature without any added solvent, offering a more concentrated and efficient process.[14]

Conclusion

XtalFluor-E (diethylaminodifluorosulfinium tetrafluoroborate) has emerged as a superior deoxofluorinating agent, offering significant advantages in terms of safety, stability, and selectivity over traditional reagents. Its crystalline nature and ease of handling, coupled with its efficacy in a broad range of fluorination reactions, make it an indispensable tool for chemists in both academic and industrial research, particularly in the development of novel fluorinated compounds for pharmaceutical and agrochemical applications.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Buy XtalFluor-E | 63517-29-3 [smolecule.com]

- 3. Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling, - PMC [pmc.ncbi.nlm.nih.gov]

- 5. XtalFluor-E® and XtalFluor-M®: Convenient, Crystalline Deoxofluorination Reagents [sigmaaldrich.com]

- 6. manchesterorganics.com [manchesterorganics.com]

- 7. echemi.com [echemi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Simpler fluorine chemistry [soci.org]

- 10. Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. merckmillipore.com [merckmillipore.com]

- 13. thieme-connect.com [thieme-connect.com]

- 14. Room temperature deoxofluorination of aromatic aldehydes with XtalFluor-E under highly concentrated conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

XtalFluor-E: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of the core features, advantages, and experimental protocols of the versatile fluorinating and coupling agent, XtalFluor-E.

Introduction

XtalFluor-E, or (diethylamino)difluorosulfonium tetrafluoroborate, has emerged as a highly valuable reagent in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1][2] Its growing popularity stems from its remarkable efficiency as a deoxofluorinating agent and a coupling reagent, coupled with significant safety and handling advantages over traditional reagents like DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor.[2][3][4] This guide provides a detailed overview of XtalFluor-E's key features, quantitative performance data, and comprehensive experimental protocols to enable its effective application in research and development.

Core Features and Advantages

XtalFluor-E is a crystalline solid, a physical characteristic that offers substantial benefits in terms of handling and stability compared to its liquid counterparts.[4][5] Its key advantages include:

-

Enhanced Thermal Stability: XtalFluor-E exhibits a significantly higher decomposition temperature and a lower exothermic heat release compared to DAST and Deoxo-Fluor, providing a greater margin of safety, especially in scale-up operations.[4]

-

Ease of Handling: As a free-flowing solid, XtalFluor-E is easier and safer to handle than the highly reactive and moisture-sensitive liquid reagents.[4][5]

-

No Generation of Free HF: Unlike DAST and Deoxo-Fluor, XtalFluor-E does not generate highly corrosive and toxic hydrogen fluoride (B91410) (HF) under anhydrous conditions, allowing for its use in standard borosilicate glass vessels.[3][4]

-

Improved Selectivity: In many deoxofluorination reactions, XtalFluor-E provides superior selectivity, leading to a reduction in the formation of elimination byproducts.[3][4]

-

Versatility: Beyond deoxofluorination, XtalFluor-E is an effective activating reagent for carboxylic acids, facilitating the synthesis of amides and esters.[1][6] It has also been employed in a variety of other transformations, including cyclodehydration, ring expansion, and formylation.[6][7]

-

Cost-Effectiveness: The synthesis of XtalFluor-E can be achieved through safer and more cost-efficient methods that avoid the hazardous distillation of dialkylaminosulfur trifluorides.[3][4]

Data Presentation

Thermal Stability Comparison

| Reagent | Decomposition Temperature (Tmax) | Exothermic Heat (-ΔH) |

| XtalFluor-E | 205 °C | 1260 J/g |

| DAST | 155 °C | 1641 J/g |

| Deoxo-Fluor | 158 °C | 1031 J/g |

Data sourced from reference[4].

Deoxofluorination of Alcohols with XtalFluor-E

| Substrate (Alcohol) | Promoter | Yield (%) | Fluoro/Alkene Ratio |

| (R)-N-Cbz-3-hydroxypyrrolidine | Et3N·2HF | - | 5.9:1 |

| (R)-N-Cbz-3-hydroxypyrrolidine | DBU | - | >20:1 |

| 2-Hydroxy-2-methyl-1-phenylpropan-1-one | Et3N·2HF | - | 1.9:1 |

| 2-Hydroxy-2-methyl-1-phenylpropan-1-one | DBU | - | 4.1:1 |

Data extracted from reference[3]. Yields were not explicitly stated for all entries in the source.

Deoxofluorination of Aldehydes and Ketones with XtalFluor-E

| Substrate (Carbonyl) | Promoter | Yield (%) | Fluoro/Alkene Ratio |

| 4-tert-Butylcyclohexanone | Et3N·2HF | 91 | 62:1 |

| 3-Phenylpropionaldehyde | Et3N·3HF | - | - |

| N-Cbz-pyrrolidin-3-one | Et3N·2HF | - | - |

Data extracted from reference[3]. Yields and ratios were not available for all examples. The synthesis of difluoromethyl-containing compounds from aromatic aldehydes using XtalFluor-E has been reported with yields ranging from 21% to 87%.[8]

Amide Synthesis from Carboxylic Acids and Amines using XtalFluor-E

| Carboxylic Acid | Amine | Yield (%) |

| Aromatic Acids | Primary & Secondary Amines | 52 - 97 |

| Heteroaromatic Acids | Primary & Secondary Amines | 52 - 97 |

| Sterically Hindered Acids | Primary & Secondary Amines | 52 - 97 |

| Optically Active Acids | Primary & Secondary Amines | 52 - 97 |

Data shows the general applicability and yield range from reference[1]. Optimization with 1.5 equivalents of XtalFluor-E and 2 equivalents of benzylamine (B48309) yielded up to 96%.

Experimental Protocols

Deoxofluorination of Alcohols using XtalFluor-E with DBU

This protocol is a representative example for the deoxofluorination of an alcohol.[3]

Materials:

-

Alcohol (1.0 mmol)

-

XtalFluor-E (1.5 mmol)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 mmol)

-

Anhydrous Dichloromethane (CH2Cl2) (3.0 mL)

-

5% aqueous Sodium Bicarbonate (NaHCO3) solution

-

Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

-

Nitrogen or Argon atmosphere

Procedure:

-

To a solution of the alcohol (1.0 mmol) in anhydrous CH2Cl2 (3.0 mL) under a nitrogen atmosphere, cool the mixture to -78 °C.

-

Successively add DBU (1.5 mmol) and then XtalFluor-E (1.5 mmol).

-

Stir the reaction mixture under nitrogen for 30 minutes at -78 °C.

-

Allow the reaction to warm to room temperature and stir for the appropriate time (monitor by TLC or LC-MS).

-

Upon completion, quench the reaction by adding 5% aqueous NaHCO3 solution.

-

Stir the mixture for 15 minutes.

-

Extract the mixture with CH2Cl2 (2x).

-

Combine the organic phases, dry over MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Deoxofluorination of Carbonyls using XtalFluor-E with Et₃N·3HF

This protocol is a representative example for the deoxofluorination of a carbonyl compound.[9]

Materials:

-

Carbonyl compound (1.0 mmol)

-

XtalFluor-E (1.5 mmol)

-

Triethylamine trihydrofluoride (Et3N·3HF) (2.0 mmol)

-

Anhydrous Dichloromethane (CH2Cl2) (3.0 mL)

-

5% aqueous Sodium Bicarbonate (NaHCO3) solution

-

Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

Procedure:

-

To a solution of Et3N·3HF (2.0 mmol) in anhydrous CH2Cl2 (3.0 mL) at room temperature, successively add XtalFluor-E (1.5 mmol) and the carbonyl compound (1.0 mmol).

-

Stir the reaction mixture at room temperature for the appropriate time (monitor by TLC or GC-MS).

-

Upon completion, quench the reaction with a 5% aqueous NaHCO3 solution.

-

Stir the mixture for 15 minutes.

-

Extract the mixture with CH2Cl2 (2x).

-

Combine the organic layers, dry over MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by standard methods.

Amide Coupling using XtalFluor-E

This protocol describes the general procedure for the synthesis of amides from carboxylic acids and amines.[1]

Materials:

-

Carboxylic Acid (1.0 equiv)

-

Amine (2.0 equiv)

-

XtalFluor-E (1.5 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous Sodium Carbonate (Na2CO3) or Sodium Bicarbonate (NaHCO3) solution

Procedure:

-

Dissolve the carboxylic acid (1.0 equiv) in anhydrous THF.

-

Add the amine (2.0 equiv) to the solution.

-

Add XtalFluor-E (1.5 equiv) to the mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

-

Quench the reaction with a saturated aqueous solution of Na2CO3 or NaHCO3.

-

Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over a drying agent, filter, and concentrate.

-

Purify the crude product by column chromatography if necessary.

Mandatory Visualization

Caption: Deoxofluorination of Alcohols using XtalFluor-E.

Caption: Deoxofluorination of Carbonyls using XtalFluor-E.

Caption: Amide Coupling Reaction using XtalFluor-E.

Conclusion

XtalFluor-E stands out as a superior reagent for deoxofluorination and amide coupling reactions, offering a potent combination of high efficiency, broad substrate scope, and, most importantly, enhanced safety and ease of handling. For researchers, scientists, and drug development professionals, the adoption of XtalFluor-E can lead to more reliable, safer, and more efficient synthetic routes. The detailed protocols and comparative data presented in this guide aim to facilitate the integration of this powerful tool into routine laboratory practice, thereby accelerating the discovery and development of novel chemical entities.

References

- 1. XtalFluor-E, an Efficient Coupling Reagent for Amidation of Carboxylic Acids [organic-chemistry.org]

- 2. XtalFluor-E®とXtalFluor-M®:取り扱い簡便な固体フッ素化剤 [sigmaaldrich.com]

- 3. Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling, - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Simpler fluorine chemistry [soci.org]

- 5. XtalFluor-E® and XtalFluor-M®: Convenient, Crystalline Deoxofluorination Reagents [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Room temperature deoxofluorination of aromatic aldehydes with XtalFluor-E under highly concentrated conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Thermal Stability of XtalFluor-E and Other Deoxofluorinating Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug discovery and development, profoundly influencing key properties such as metabolic stability, lipophilicity, and binding affinity. Deoxofluorination, the conversion of alcohols and carbonyls to their corresponding fluorinated analogues, is a critical transformation in this endeavor. While classic reagents like diethylaminosulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) have been instrumental, their application is often hampered by significant thermal instability, posing safety risks, especially on a larger scale.

This technical guide provides an in-depth analysis of the thermal stability of XtalFluor-E (diethylaminodifluorosulfinium tetrafluoroborate), a crystalline, next-generation deoxofluorinating agent. Through a comparative evaluation with DAST and Deoxo-Fluor, this document will demonstrate the superior safety profile of XtalFluor-E, supported by quantitative data from thermal analysis techniques, detailed experimental protocols, and visual representations of reaction mechanisms and workflows.

Comparative Thermal Stability Data

The thermal stability of deoxofluorinating agents is a critical parameter for safe handling, storage, and reaction scale-up. The following tables summarize the key thermal stability data for XtalFluor-E, DAST, and Deoxo-Fluor, derived from Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC) analyses.

Table 1: Differential Scanning Calorimetry (DSC) Data

| Reagent | Onset of Decomposition (°C) | Tmax (°C) | Exothermic Heat (-ΔH) (J/g) | Reference(s) |

| XtalFluor-E | ~205 | 205 - 215 | 661 - 1260 | [1] |

| DAST | ~140 | 140 - 155 | 1641 - 1700 | [1] |

| Deoxo-Fluor | ~140 | 140 - 158 | 1031 - 1100 | [1] |

Table 2: Accelerating Rate Calorimetry (ARC) Data

| Reagent | Onset of Self-Accelerated Decomposition (°C) | Reference(s) |

| XtalFluor-E | 119 | [2][3] |

| DAST | 60 - 85 | [2][3] |

| Deoxo-Fluor | 60 - 100 | [2][3] |

The data clearly indicates that XtalFluor-E possesses a significantly higher thermal stability profile compared to both DAST and Deoxo-Fluor. The onset of decomposition for XtalFluor-E is substantially higher in both DSC and ARC analyses, providing a wider and safer operating window for chemical reactions. Furthermore, the lower exothermic heat of decomposition for XtalFluor-E suggests a less energetic and more controllable decomposition process should it occur.

Experimental Protocols

Differential Scanning Calorimetry (DSC) for Thermal Hazard Assessment

Objective: To determine the onset temperature of decomposition, the temperature of maximum heat release (Tmax), and the total exothermic heat of decomposition (-ΔH) for fluorinating reagents.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of the fluorinating reagent is hermetically sealed in a gold-plated copper or aluminum pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: A calibrated Differential Scanning Calorimeter is used. The instrument is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).

-

Temperature Program: The sample is heated at a constant ramp rate, typically 10 °C/min, over a defined temperature range (e.g., 30 °C to 350 °C).

-

Data Analysis: The heat flow to the sample is measured as a function of temperature. The onset of decomposition is determined by the intersection of the baseline with the tangent of the exothermic peak. Tmax is the peak temperature of the exotherm, and the total heat of decomposition is calculated by integrating the area under the exothermic peak.

Accelerating Rate Calorimetry (ARC) for Thermal Runaway Evaluation

Objective: To determine the onset temperature of self-accelerating decomposition under adiabatic conditions, simulating a worst-case thermal runaway scenario.

Methodology:

-

Sample Preparation: A larger sample (typically 1-10 g) is placed in a robust, spherical sample container (a "bomb"), usually made of titanium or stainless steel.

-

Instrument Setup: The ARC apparatus consists of a heavily insulated chamber with heaters that maintain an adiabatic environment (no heat exchange with the surroundings). The sample bomb is equipped with a thermocouple to monitor its temperature.

-

Heat-Wait-Search Protocol:

-

Heat: The sample is heated in small, incremental steps (e.g., 5 °C).

-

Wait: After each heating step, the system waits for a predetermined period for the sample to reach thermal equilibrium.

-

Search: The instrument monitors the sample's self-heating rate. If the rate exceeds a predefined sensitivity threshold (e.g., 0.02 °C/min), a self-accelerating exothermic reaction is detected.

-

-

Exotherm Mode: Once an exotherm is detected, the surrounding heaters are controlled to precisely match the sample's temperature, thus maintaining adiabatic conditions. The temperature and pressure are continuously recorded until the reaction is complete.

-

Data Analysis: The onset temperature of self-accelerated decomposition is the temperature at which the self-heating rate exceeds the sensitivity threshold. The data provides a time-temperature-pressure profile of the decomposition.

Reaction Mechanism and Experimental Workflow

Mechanism of Deoxofluorination using XtalFluor-E

XtalFluor-E does not directly release fluoride (B91410) ions. Instead, it activates the carbon-oxygen bond of an alcohol, making it susceptible to nucleophilic attack by a fluoride source, which is typically added as a promoter. This two-step mechanism contributes to the high selectivity and reduced side reactions observed with XtalFluor-E.[3][4][5]

Caption: Proposed mechanism of deoxofluorination using XtalFluor-E and a promoter.

General Experimental Workflow for Deoxofluorination

The following diagram illustrates a typical experimental workflow for the deoxofluorination of an alcohol using XtalFluor-E.

Caption: A generalized experimental workflow for a deoxofluorination reaction.

Handling and Storage Recommendations for Enhanced Safety

Given the thermal stability data, the following handling and storage procedures are recommended:

-

XtalFluor-E: Store in a cool, dry place. It is a crystalline solid that is easier and safer to handle than the liquid reagents.[6][7] It does not generate HF on contact with atmospheric moisture under normal handling conditions.[5]

-

DAST: Must be stored at refrigerated temperatures (2-8 °C) under an inert atmosphere. It is highly reactive with water and can decompose violently upon heating.[2][8] Older samples may become discolored and require redistillation.

-

Deoxo-Fluor: Should be stored at refrigerated temperatures.[9] While more stable than DAST, it is also water-reactive and can decompose exothermically.[9]

Conclusion

The data presented in this technical guide unequivocally demonstrates the superior thermal stability of XtalFluor-E compared to traditional deoxofluorinating reagents like DAST and Deoxo-Fluor. The significantly higher onset of decomposition and lower exothermic heat release provide a much wider margin of safety for laboratory and process scale-up operations. The crystalline nature of XtalFluor-E also contributes to its ease of handling and storage. For researchers, scientists, and drug development professionals, the adoption of XtalFluor-E represents a significant advancement in performing safer and more reliable deoxofluorination reactions, ultimately accelerating the development of novel fluorinated molecules.

References

- 1. artofsmart.com.au [artofsmart.com.au]

- 2. fishersci.com [fishersci.com]

- 3. savemyexams.com [savemyexams.com]

- 4. XtalFluor-E® and XtalFluor-M®: Convenient, Crystalline Deoxofluorination Reagents [sigmaaldrich.com]

- 5. Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling, - PMC [pmc.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. echemi.com [echemi.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

Solubility of XtalFluor-E in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of XtalFluor-E, a widely used deoxofluorinating agent. Due to the absence of publicly available quantitative solubility data, this document focuses on qualitative solubility information derived from scientific literature and offers a detailed experimental protocol for determining its solubility in various organic solvents.

Overview of XtalFluor-E Solubility

XtalFluor-E, or (diethylamino)difluorosulfonium tetrafluoroborate, is a crystalline solid that is generally described as being soluble in organic solvents and insoluble in water.[1] While precise solubility values (e.g., in mg/mL) are not readily found in the literature, its application in various chemical reactions provides strong indicators of its solubility in specific solvents.

Qualitative Solubility Data

The following table summarizes the qualitative solubility of XtalFluor-E in several common organic solvents, as inferred from its use in synthesis and purification processes mentioned in published research.

| Solvent | Chemical Formula | Type | Solubility | Source / Context |

| Dichloromethane (DCM) | CH₂Cl₂ | Chlorinated | Soluble | Commonly used as a reaction solvent for fluorination reactions involving XtalFluor-E.[2][3] |

| 1,2-Dichloroethane (DCE) | C₂H₄Cl₂ | Chlorinated | Soluble | Used as a solvent for the synthesis of XtalFluor-E and in subsequent reactions.[2][4] |

| Diethyl Ether | (C₂H₅)₂O | Ether | Sparingly Soluble / Insoluble | Used as a rinsing agent to wash the solid XtalFluor-E after filtration, suggesting low solubility.[2] It is also the solvent from which XtalFluor-E crystallizes, indicating it is not highly soluble in it.[2] |

| Acetonitrile (B52724) | CH₃CN | Nitrile | Incompatible | Reactions with certain substrates in acetonitrile have led to undesirable side-products, suggesting potential incompatibility or reactivity rather than just solubility issues.[2] |

| Water | H₂O | Protic | Insoluble | Consistently reported as insoluble in water.[1] |

Experimental Protocol for Determining Solubility

Given the lack of quantitative data, researchers will likely need to determine the solubility of XtalFluor-E in their specific solvent of choice. The following is a general, adaptable protocol for this purpose.

Objective: To determine the approximate solubility of XtalFluor-E in a given organic solvent at a specific temperature (e.g., room temperature).

Materials:

-

XtalFluor-E

-

Anhydrous organic solvent of interest

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with caps (B75204) (e.g., 4 mL)

-

Magnetic stirrer and stir bars or vortex mixer

-

Pipettes or burette for accurate solvent dispensing

-

Constant temperature bath or shaker (optional, for temperature control)

-

Filtration apparatus (e.g., syringe filters, 0.45 µm pore size)

Procedure:

-

Preparation: Accurately weigh a specific amount of XtalFluor-E (e.g., 10 mg) into a clean, dry vial.

-

Solvent Addition: Add a small, precise volume of the chosen organic solvent to the vial (e.g., 0.1 mL).

-

Mixing: Cap the vial and agitate the mixture vigorously using a vortex mixer or a magnetic stirrer for a set period (e.g., 10-15 minutes). Ensure the temperature is controlled if necessary.

-

Observation: Visually inspect the vial for any undissolved solid. If the solid has completely dissolved, proceed to step 5. If undissolved solid remains, proceed to step 6.

-

Incremental Addition of Solute (if completely dissolved): Add another accurately weighed portion of XtalFluor-E (e.g., 5 mg) to the solution. Repeat the mixing and observation steps. Continue this process until undissolved solid is observed.

-

Incremental Addition of Solvent (if not completely dissolved): Add small, precise increments of the solvent (e.g., 0.1 mL) to the vial. After each addition, repeat the mixing and observation steps until the solid is completely dissolved.

-

Equilibration: Once the point of complete dissolution is reached, allow the solution to equilibrate for an extended period (e.g., 1-2 hours) with continued stirring at a constant temperature to ensure a saturated solution.

-

Confirmation of Saturation: After equilibration, check for any precipitation. If the solution remains clear, it is at or below saturation. The solubility can be calculated based on the total mass of solute and the total volume of solvent used.

-

Calculation: Calculate the solubility in mg/mL using the formula: Solubility (mg/mL) = Total mass of XtalFluor-E (mg) / Total volume of solvent (mL)

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of XtalFluor-E.

References

Methodological & Application